molecular formula C11H8N4O3 B11868336 6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 16078-67-4

6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B11868336
CAS No.: 16078-67-4
M. Wt: 244.21 g/mol
InChI Key: UASLRSWSWDFDAT-UHFFFAOYSA-N
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Description

6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by cyclization and oxidation steps. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the intermediate pyrazolone, which is then cyclized with formamide to yield the desired pyrazolopyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs compared to other similar compounds . This makes it a promising candidate for further development as a therapeutic agent.

Properties

CAS No.

16078-67-4

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

IUPAC Name

6-hydroxy-2-phenyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione

InChI

InChI=1S/C11H8N4O3/c16-10-9-8(12-11(17)15(10)18)6-14(13-9)7-4-2-1-3-5-7/h1-6,18H,(H,12,17)

InChI Key

UASLRSWSWDFDAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C(=N2)C(=O)N(C(=O)N3)O

Origin of Product

United States

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